molecular formula C21H16F3NO3 B3471773 3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B3471773
M. Wt: 387.4 g/mol
InChI Key: BQTBDIDKHKEUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused tricyclic core comprising a chromene ring, a cyclopentane moiety, and an oxazinone heterocycle.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO3/c22-21(23,24)12-3-1-4-13(9-12)25-10-17-18(27-11-25)8-7-15-14-5-2-6-16(14)20(26)28-19(15)17/h1,3-4,7-9H,2,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTBDIDKHKEUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves several steps:

  • Formation of the Chromeno Backbone: Starting with a suitable precursor such as 2-hydroxybenzaldehyde and a substituted styrene, through a base-catalyzed aldol condensation reaction, the chromeno structure can be established.

  • Incorporation of the Trifluoromethylphenyl Group: This group is introduced via a nucleophilic aromatic substitution reaction. The trifluoromethyl group is particularly resistant to metabolic breakdown, enhancing the stability of the compound.

  • Oxazinone Ring Formation: The final step involves cyclization under acidic conditions to form the oxazinone ring. The reaction generally requires a catalyst such as trifluoroacetic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to maintain consistent reaction conditions, high yield, and purity. Green chemistry principles, such as minimizing solvent use and optimizing energy efficiency, are often applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically with reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxygenated derivatives.

  • Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, converting the oxazinone ring to an amino alcohol.

  • Substitution: Nucleophilic or electrophilic substitutions can occur at various positions on the aromatic ring or the heterocyclic rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻), or electrophiles like alkyl halides

Major Products

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Amino alcohols, alkylated derivatives

  • Substitution Products: Various substituted aromatic or heterocyclic compounds

Scientific Research Applications

Chemistry

  • Catalysis: Used as a ligand in catalysis, facilitating various organic transformations.

  • Materials Science: Potential use in the design of organic electronic materials due to its unique electronic properties.

Biology

  • Drug Design: Investigated for its potential as a pharmacophore in drug discovery, particularly for its stability and bioavailability.

  • Biomolecular Research: Used as a probe in studying enzyme interactions due to its fluorescent properties.

Medicine

  • Diagnostics: Used in diagnostic assays, leveraging its stability and specificity.

Industry

  • Agriculture: Possible applications as a component in pesticides or herbicides due to its chemical stability.

  • Polymer Industry: Used in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The compound exerts its effects through various molecular pathways:

  • Enzyme Inhibition: Acts as an inhibitor for certain enzymes, blocking their active sites and preventing substrate binding.

  • Receptor Binding: Binds to specific receptors on cell surfaces, triggering a series of intracellular events.

  • Gene Expression Modulation: Affects gene expression by interacting with transcription factors or directly with DNA.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the target compound likely increases acidity of adjacent protons and enhances resistance to oxidative degradation compared to chlorine or fluorine substituents in analogs .
  • Lipophilicity : The CF₃ group (LogP ~2.1) contributes to higher lipophilicity than chlorine (LogP ~1.5) or fluorine (LogP ~0.9), favoring membrane permeability .

Potential Bioactivity (Inferred from Analogues)

  • Enzyme Inhibition : Thiophene- and fluorophenyl-substituted analogs are explored as kinase inhibitors due to their planar aromatic systems and hydrogen-bonding capabilities .

Stability and Reactivity

  • The trifluoromethyl group’s strong electron-withdrawing nature may stabilize the oxazinone ring against hydrolysis compared to non-fluorinated analogs.
  • Thiophene-containing analogs (e.g., ) may exhibit photodegradation risks due to sulfur’s susceptibility to oxidation, whereas the CF₃ group in the target compound could mitigate this.

Biological Activity

The compound 3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound includes a trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of the oxazine ring further contributes to its pharmacological potential.

Antibacterial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentrations (MICs) of related compounds against E. coli have been reported as low as 50 mg/mL .
  • A study demonstrated that certain derivatives exhibited MIC values ranging from 15.62 to 250 μg/mL against various bacterial strains, indicating strong antibacterial efficacy .

Anticancer Activity

The anticancer potential of similar compounds has also been explored extensively:

  • Compounds with trifluoromethyl groups have shown IC50 values better than standard chemotherapeutics like Doxorubicin in several cancer cell lines, including A549 and HCT116 .
  • For example, one derivative demonstrated IC50 values of 22.4 μM against PACA2 cells, showcasing promising anticancer activity .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within cells:

  • The trifluoromethyl group enhances binding affinity to target proteins through multipolar interactions with carbonyl groups in proteins .
  • Molecular docking studies suggest that these compounds can inhibit enzymes critical for bacterial survival and cancer cell proliferation .

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

CompoundTargetBiological ActivityMIC/IC50
Compound AE. coliAntibacterial50 mg/mL
Compound BPACA2 cellsAnticancer22.4 μM
Compound CHCT116 cellsAnticancer17.8 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
Reactant of Route 2
3-[3-(trifluoromethyl)phenyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.